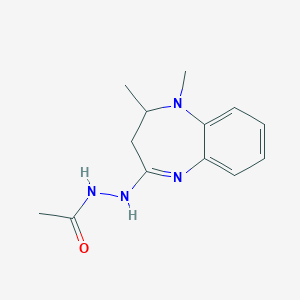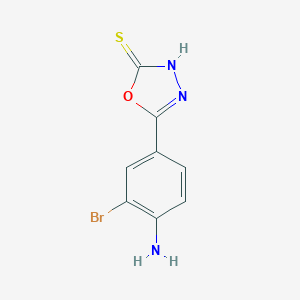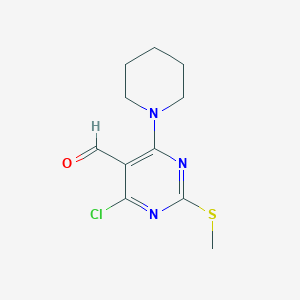![molecular formula C19H24N2O B289709 N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)
N-[4-(diethylamino)phenyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)phenyl]-3-phenylpropanamide, also known as DEET, is a widely used insect repellent. It is a colorless, oily liquid with a slightly sweet odor that was first synthesized in 1953. DEET is a highly effective insect repellent that is used to protect humans and animals from mosquito bites, ticks, and other biting insects.
作用機序
The exact mechanism of action of N-[4-(diethylamino)phenyl]-3-phenylpropanamide is not fully understood, but it is thought to work by interfering with the insect's ability to detect carbon dioxide and other chemicals that are released by the human body. N-[4-(diethylamino)phenyl]-3-phenylpropanamide may also interfere with the insect's ability to detect heat and moisture, which are also cues that attract insects to humans.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects on insects. It can interfere with the insect's nervous system, causing paralysis or death. N-[4-(diethylamino)phenyl]-3-phenylpropanamide can also affect the insect's ability to feed, mate, and lay eggs. In humans, N-[4-(diethylamino)phenyl]-3-phenylpropanamide has been shown to be safe when used as directed, with no significant health effects reported.
実験室実験の利点と制限
N-[4-(diethylamino)phenyl]-3-phenylpropanamide is a highly effective insect repellent that is widely used in field and laboratory experiments. It is relatively easy to synthesize and is readily available. However, N-[4-(diethylamino)phenyl]-3-phenylpropanamide can be toxic to some non-target organisms, such as bees and fish, and its effectiveness can vary depending on the species of insect being repelled.
将来の方向性
There are several areas of future research that could be explored with N-[4-(diethylamino)phenyl]-3-phenylpropanamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-[4-(diethylamino)phenyl]-3-phenylpropanamide. Another area of research is the study of the ecological effects of N-[4-(diethylamino)phenyl]-3-phenylpropanamide on non-target organisms and ecosystems. Finally, N-[4-(diethylamino)phenyl]-3-phenylpropanamide could be used as a tool to study the behavior and physiology of insects, which could lead to new insights into the biology of these important organisms.
Conclusion:
N-[4-(diethylamino)phenyl]-3-phenylpropanamide, or N-[4-(diethylamino)phenyl]-3-phenylpropanamide, is a highly effective insect repellent that has been extensively studied for its insect-repelling properties. It is synthesized through a multi-step process and has a variety of biochemical and physiological effects on insects. N-[4-(diethylamino)phenyl]-3-phenylpropanamide is widely used in field and laboratory experiments, but its effectiveness can vary depending on the species of insect being repelled. Future research could explore the development of new insect repellents, the ecological effects of N-[4-(diethylamino)phenyl]-3-phenylpropanamide, and the use of N-[4-(diethylamino)phenyl]-3-phenylpropanamide as a tool to study the behavior and physiology of insects.
合成法
The synthesis of N-[4-(diethylamino)phenyl]-3-phenylpropanamide involves the reaction of 4-diethylaminobenzaldehyde with nitroethane, followed by reduction with sodium borohydride. The resulting product is then reacted with phenylmagnesium bromide to form the final product, N-[4-(diethylamino)phenyl]-3-phenylpropanamide. The overall yield of the synthesis is approximately 60%.
科学的研究の応用
N-[4-(diethylamino)phenyl]-3-phenylpropanamide has been extensively studied for its insect-repelling properties. It has been used in field experiments to test its effectiveness against a variety of biting insects, including mosquitoes, ticks, and flies. N-[4-(diethylamino)phenyl]-3-phenylpropanamide has also been used in laboratory experiments to study the mechanism of action and physiological effects of the compound.
特性
分子式 |
C19H24N2O |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
N-[4-(diethylamino)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H24N2O/c1-3-21(4-2)18-13-11-17(12-14-18)20-19(22)15-10-16-8-6-5-7-9-16/h5-9,11-14H,3-4,10,15H2,1-2H3,(H,20,22) |
InChIキー |
ZEDTYAGSJWGKQO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)
![5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289638.png)
![Ethyl {[5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289639.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289640.png)
![Ethyl 2-[[5-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B289641.png)
![Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate](/img/structure/B289642.png)
![5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289645.png)
![Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate](/img/structure/B289649.png)
![4-[(2-Ethylbutanoyl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B289650.png)